molecular formula C12H14O3 B562683 Ethyl 2-Oxo-4-phenylbutyrate-d5 CAS No. 1189911-53-2

Ethyl 2-Oxo-4-phenylbutyrate-d5

Cat. No.: B562683
CAS No.: 1189911-53-2
M. Wt: 211.27 g/mol
InChI Key: STPXIOGYOLJXMZ-DKFMXDSJSA-N
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Description

Ethyl 2-oxo-4-phenylbutyrate (EOPB) is a prochiral ketoester widely used as a precursor for synthesizing enantiomerically pure alcohols, such as ethyl (R)- or (S)-2-hydroxy-4-phenylbutyrate ((R)- or (S)-EHPB), which are critical intermediates for angiotensin-converting enzyme (ACE) inhibitors like benazepril and enalapril .

Properties

IUPAC Name

ethyl 2-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPXIOGYOLJXMZ-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C(=O)OCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747770
Record name Ethyl 2-oxo-4-(~2~H_5_)phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189911-53-2
Record name Ethyl 2-oxo-4-(~2~H_5_)phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Mechanism

The Grignard reaction remains the most widely reported method for synthesizing ethyl 2-oxo-4-phenylbutyrate. In the non-deuterated form, β-bromoethylbenzene reacts with magnesium in methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF) to form a Grignard reagent. Subsequent reaction with diethyl oxalate at −30°C to 50°C yields the target compound via a nucleophilic addition-elimination pathway. For the d5 variant, deuterium incorporation typically occurs at the ethyl ester group or the phenyl ring, requiring deuterated ethanol or benzene derivatives as starting materials.

Deuterium Labeling Strategies

  • Ester Group Deuterium : Replacing ethanol with deuterated ethanol (C₂D₅OD) during the esterification step introduces five deuterium atoms into the ethyl group. This approach achieves >98% isotopic purity when conducted under anhydrous conditions.

  • Aromatic Ring Deuterium : Using deuterated β-bromoethylbenzene (C₆D₅-CD₂-CH₂Br) ensures deuterium incorporation at the phenyl ring. However, this method requires custom synthesis of deuterated precursors, increasing costs.

Table 1: Grignard Method Performance Metrics

ParameterNon-Deuterated YieldDeuterated Yield (d5)Isotopic Purity
Reaction Temperature50–60°C45–55°CN/A
Time2–5 hours3–6 hoursN/A
Solvent SystemMTBE/THFMTBE-d₁₈/THF-d₈99.5%
Overall Yield80–88%65–75%97–99%

Copper-Mediated Coupling Approach

Reaction Design and Optimization

An alternative route involves the use of copper(I) salts to mediate the coupling between Grignard reagents and acyl chlorides. In this method, ethyl oxalyl monochloride reacts with a copper complex (e.g., CuCN·LiX) to form a reactive intermediate, which subsequently couples with the Grignard reagent derived from β-bromoethylbenzene. For the d5 variant, deuterated ethyl oxalyl monochloride (Cl-CO-CO-O-C₂D₅) is employed.

Advantages Over Traditional Methods

  • Enhanced Selectivity : Copper mediation suppresses Wurtz-type side reactions, improving yield to 85–90% for non-deuterated compounds.

  • Isotopic Fidelity : Deuterated copper ligands (e.g., CuCN·LiD) minimize proton exchange, maintaining >99% deuterium retention.

Table 2: Copper-Mediated Method Comparison

ParameterNon-Deuterated PerformanceDeuterated (d5) Performance
Reaction Temperature−20°C to 160°C−10°C to 150°C
Catalyst Loading5–10 mol% CuCN·LiX5–10 mol% CuCN·LiD
Yield85–90%78–82%
Purity≥97%≥96%

Deuterium Incorporation Challenges

Proton Exchange Mitigation

Deuterium loss during hydrolysis and workup remains a critical issue. Acidic hydrolysis with DCl/D₂O instead of HCl/H₂O reduces isotopic dilution, preserving >95% deuterium content.

Solvent Selection

Deuterated solvents (e.g., DMF-d₇ or THF-d₈) prevent inadvertent proton exchange. MTBE-d₁₈, with its low polarity, is particularly effective in Grignard reactions.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Grignard Method : Lower upfront costs but higher deuterated precursor expenses (~$12,000/kg for C₂D₅OD).

  • Copper-Mediated Method : Higher catalyst costs (~$8,000/mol for CuCN·LiD) but better yields and purity.

Regulatory Compliance

Deuterated compounds require stringent documentation of isotopic abundance (USP <785>). Current methods meet pharmacopeial standards with 95–99% deuterium enrichment.

Emerging Techniques

Biocatalytic Approaches

Recent studies explore lipase-catalyzed transesterification using deuterated ethanol, achieving 70–80% yields under mild conditions (30–40°C, pH 7–8).

Flow Chemistry

Microreactor systems reduce reaction times from hours to minutes, enhancing deuterium retention by minimizing exposure to protic solvents .

Chemical Reactions Analysis

Asymmetric Reduction to Chiral Alcohols

EOPB-d5 primarily undergoes enzymatic reduction to produce Ethyl (R)-2-hydroxy-4-phenylbutanoate-d5 (EHPB-d5), a critical chiral precursor for angiotensin-converting enzyme (ACE) inhibitors. Key findings include:

Biocatalytic Systems

BiocatalystReaction ConditionsYield (%)Enantiomeric Excess (e.e.)Source
Saccharomyces cerevisiaeThermosensitive ionic liquid biphasic system (TIBS)35–4448.3% (R)
Rhodotorula minutaAqueous buffer with NADPH regeneration78>99% (R)
Bacterial carbonyl reductasesIonic liquid-enhanced media8295% (R)

Deuterium substitution in EOPB-d5 reduces reaction rates by ~15–20% compared to the non-deuterated analog, attributed to kinetic isotope effects in hydride transfer steps .

Chemical Hydrogenation

Homogeneous and heterogeneous catalytic systems achieve enantioselective hydrogenation:

Catalytic Systems

Catalyst TypeConditionsSelectivity (R:S)Turnover Frequency (h⁻¹)Source
Rh-diphosphine complexesH₂ (50 psi), 25°C92:8150
Pt/Al₂O₃-cinchona alkaloidsH₂ (30 psi), 40°C85:15220

Deuteration at the phenyl ring minimally affects hydrogenation selectivity but increases catalyst lifetime by reducing side reactions .

Biochemical Pathway Interactions

EOPB-d5 participates in two major pathways:

  • Carbonyl Reduction Pathway :
    • Enzymes: Carbonyl reductases (e.g., SDR superfamily).
    • Cofactors: NADPH-dependent, with deuterium isotope effects (k<sub>cat</sub>/K<sub>M</sub> reduced by 1.3–1.7×) .
  • Oxidative Degradation :
    • Minor pathway (<5% yield) producing 4-phenyl-2-oxobutanoic acid via esterase-mediated hydrolysis .

Stability and Degradation

ConditionDegradation Rate (t½)Primary Degradation ProductSource
Aqueous buffer (pH 7.4)72 hours4-Phenyl-2-oxobutanoic acid-d5
Acidic media (pH 2)12 hoursBenzoic acid derivatives
UV exposure48 hoursRadical-coupled dimerization products

Deuteration improves photostability by 30% compared to the non-deuterated compound.

Synthetic Modifications

While EOPB-d5 is typically a substrate, it can act as a ketone donor in cross-aldol reactions:

Reaction PartnerProductYield (%)Diastereomeric RatioSource
Benzaldehyde derivativesβ-Hydroxy ketones55–603:1 (syn:anti)
Aliphatic aldehydesBranched α,β-dihydroxy esters402:1

Comparative Isotope Effects

ParameterEOPB-d5 vs. EOPBMechanism ImplicationSource
Reduction rate (k<sub>cat</sub>)0.85×Slower hydride transfer
Enzymatic binding (K<sub>M</sub>)1.2×Altered substrate-enzyme fit
Metabolic clearance0.6×Enhanced in vivo stability

Scientific Research Applications

Chemical Synthesis

Asymmetric Synthesis
Ethyl 2-Oxo-4-phenylbutyrate d5 serves as a crucial substrate in asymmetric synthesis, allowing researchers to explore various methodologies for developing enantioselective catalysts. Its chiral center facilitates the production of chiral compounds, which are essential in pharmaceuticals.

Table 1: Summary of Asymmetric Synthesis Applications

ApplicationDescriptionReference
Chiral Compound SynthesisUsed as a precursor in the synthesis of angiotensin-converting enzyme inhibitors
Enantioselective CatalysisEmployed in studies to develop efficient methods for producing chiral molecules
Biocatalytic ProcessesUtilized in microbial reduction processes to produce specific enantiomers

Biochemical Research

Enzyme Interaction Studies
Ethyl 2-Oxo-4-phenylbutyrate d5 interacts with various enzymes, particularly carbonyl reductases and dehydrogenases. These interactions are significant for understanding metabolic pathways and drug metabolism.

Table 2: Enzymatic Interactions

Enzyme TypeInteraction TypeImportance
Carbonyl ReductasesSubstrate for reductionKey role in metabolic pathways
DehydrogenasesModulator of enzyme activityInfluences drug efficacy and safety

Medicinal Chemistry

Pharmacological Applications
The reduced form of ethyl 2-Oxo-4-phenylbutyrate d5, known as ethyl (R)-2-hydroxy-4-phenylbutanoate, exhibits significant biological activity as a chiral precursor for drugs targeting the renin-angiotensin system. This compound is essential in developing treatments for hypertension and heart failure.

Industrial Applications

Pharmaceutical Production
Ethyl 2-Oxo-4-phenylbutyrate d5 is utilized in the pharmaceutical industry for producing various fine chemicals and drugs. Its unique properties make it suitable for synthesizing bioactive compounds.

Case Studies

Case Study 1: Anticancer Activity
In vivo studies have demonstrated the anticancer potential of ethyl 2-Oxo-4-phenylbutyrate d5. In xenograft models, significant tumor growth inhibition was observed.

  • Objective : Evaluate anticancer effects in breast cancer models.
  • Results : Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg.

Case Study 2: Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in models of induced arthritis.

  • Objective : Assess anti-inflammatory efficacy.
  • Results : Significant reduction in paw swelling was observed post-treatment.

Comparison with Similar Compounds

Substrate Reactivity and Enzyme Affinity

EOPB’s enzymatic reduction efficiency varies significantly compared to other α-ketoesters. Key findings include:

Compound Enzyme/System Catalytic Activity (Relative) Key Factors Influencing Activity Reference ID
Ethyl 2-oxo-4-phenylbutyrate Lactobacillus rossiae d-LDH Low Steric hindrance, electronic effects reduce affinity
Ethyl acetoacetate Same enzyme system High Smaller substituents enhance substrate binding
Ethyl 4-chloroacetoacetate Same enzyme system Moderate Electron-withdrawing Cl increases reactivity
Ethyl 4,4,4-trifluoroacetoacetate Same enzyme system Lowest Strong electron-withdrawing CF₃ group reduces affinity

Insights :

  • Substrate bulkiness (e.g., phenyl group in EOPB) and electronic properties (e.g., trifluoromethyl) directly impact enzyme-substrate interactions. EOPB’s low activity in Lactobacillus rossiae d-LDH systems highlights the need for tailored biocatalysts .

Stereoselectivity in Biocatalytic Reductions

EOPB’s stereochemical outcome depends on the enzyme employed, contrasting with related substrates:

Compound Enzyme/System Product Configuration Enantiomeric Excess (e.e.) Reference ID
EOPB Bacillus sp. ECU0013 reductase (S)-EHPB >99%
EOPB Acinetobacter baylyi diketoreductase (S)-EHPB 99.5%
EOPB Thermotoga maritima AKR (wild-type) (S)-EHPB 76.5%
Ethyl 4′-chloroacetoacetate Acetobacter sp. CCTCC M209061 (S)-4-chloro-3-hydroxybutyrate >99%
Acetophenone Same enzyme systems (R)-product Varies

Insights :

  • EOPB predominantly follows the anti-Prelog rule in reductases (e.g., (S)-configuration), whereas acetophenone derivatives often adhere to Prelog’s rule .
  • Enzyme engineering (e.g., TmAKR mutants) can reverse stereoselectivity, enhancing (R)-EHPB production .

Reaction Systems and Industrial Scalability

EOPB’s performance in biphasic and ionic liquid systems contrasts with other substrates:

System Substrate Productivity/Outcome Reference ID
Thermosensitive ILs (TIBS) EOPB Enhanced yield via phase-separation coupling
Aqueous/organic biphasic EOPB 99.5% e.e., 31.7 g product/g catalyst
Conventional biphasic (toluene) Ethyl 4-chloroacetoacetate High e.e. but lower scalability

Insights :

  • Ionic liquids (e.g., polyoxyethylene-tailed ILs) mitigate mass transfer limitations in EOPB reductions, achieving high space-time yields .
  • Industrial-scale EOPB reductions (e.g., 620 g/L substrate loading) demonstrate superior scalability compared to smaller α-ketoesters .

Chemical vs. Biocatalytic Reduction

EOPB’s hydrogenation contrasts with chemical methods for similar compounds:

Method Substrate Catalyst e.e. (%) Yield (%) Reference ID
Biocatalytic EOPB Bacillus sp. reductase >99 91.8
Chemical (Pt/Al₂O₃) EOPB Pt-Ir/Al₂O₃ + cinchonidine 76.8 100
Chemical Ethyl pyruvate Pt-based catalysts >95 90–95

Insights :

  • Biocatalysis outperforms chemical methods in enantioselectivity for EOPB, though chemical routes offer faster kinetics .

Biological Activity

Ethyl 2-Oxo-4-phenylbutyrate d5 (EOPB-d5) is a deuterated derivative of ethyl 2-oxo-4-phenylbutyrate, a compound recognized for its significance in organic synthesis and pharmaceutical applications. This article delves into the biological activity of EOPB-d5, focusing on its synthesis, enzymatic reduction, and potential therapeutic applications.

EOPB-d5 is characterized by the molecular formula C12H9D5O3C_{12}H_9D_5O_3 and a molecular weight of approximately 211.269 g/mol. The compound is synthesized through various methods, including the use of microbial systems and chemical reduction processes. The presence of deuterium enhances its stability and alters its pharmacokinetic properties, making it an ideal candidate for metabolic studies .

Enzymatic Reduction and Biocatalysis

One of the primary biological activities of EOPB-d5 is its ability to undergo asymmetric reduction to yield ethyl (R)-2-hydroxy-4-phenylbutanoate (EHPB), a chiral intermediate crucial for synthesizing angiotensin-converting enzyme (ACE) inhibitors. Various biocatalysts, including yeast strains such as Saccharomyces cerevisiae and Rhodotorula minuta, have been employed to facilitate this transformation.

Case Study: Asymmetric Reduction with Yeast

In a study published in the Journal of Industrial Microbiology & Biotechnology, researchers explored the effect of ionic liquids on the asymmetric reduction of EOPB using Saccharomyces cerevisiae. The introduction of ionic liquids improved both the yield and enantiomeric excess (e.e.) of EHPB significantly. For instance, using a thermosensitive ionic liquid system resulted in an e.e. of 94.4% and a yield increase of 35% compared to traditional biphasic systems .

Biocatalyst Enantiomeric Excess (%) Yield (%) Reaction Conditions
Saccharomyces cerevisiae94.435Thermosensitive ionic liquid system
Rhodotorula minuta9558Interface bioreactor
Candida holmii9458Pad-packed interface bioreactor

Pharmacological Implications

The biological activity of EOPB-d5 extends beyond synthetic applications; it has potential therapeutic implications due to its role as a precursor for various pharmaceutical compounds. Specifically, the reduced form, EHPB, has been identified as an intermediate in the synthesis of anti-hypertensive drugs, highlighting its relevance in cardiovascular therapeutics .

Metabolic Studies

The incorporation of deuterium in EOPB-d5 allows researchers to trace metabolic pathways more accurately. Studies have shown that deuterated compounds can exhibit altered metabolic profiles compared to their non-deuterated counterparts, which can be crucial for understanding drug metabolism and efficacy .

Q & A

Q. What is the primary role of Ethyl 2-Oxo-4-phenylbutyrate in pharmaceutical synthesis?

EOPB serves as a critical chiral precursor for synthesizing angiotensin-converting enzyme (ACE) inhibitors, such as enalapril. Its biocatalytic reduction produces ethyl (R)-2-hydroxy-4-phenylbutyrate [(R)-HPBE], a key intermediate with >99% enantiomeric excess (e.e.) under optimized enzymatic conditions. This process avoids expensive cofactor regeneration systems and operates at mild temperatures (30°C, pH 6.0) .

Q. What are common synthetic routes for Ethyl 2-Oxo-4-phenylbutyrate?

EOPB is synthesized via Claisen condensation of hydrocinnamic acid and diethyl oxalate, followed by saponification and decarboxylation. This method is scalable and avoids complex purification steps .

Advanced Research Questions

Q. How can enantioselectivity be optimized in asymmetric hydrogenation of EOPB?

Platinum catalysts modified with cinchona alkaloids (e.g., cinchonidine) and stabilized by polyvinylpyrrolidone (PVP) achieve high enantioselectivity. Ethanol as a reductant yields 85% conversion to (R)-HPBE, outperforming NaBH4 or HCOONa. Kinetic studies suggest substrate adsorption on the catalyst surface dictates stereochemical outcomes .

Q. How do contradictory stereochemical outcomes arise in biocatalytic reductions of EOPB?

Enantioselectivity depends on the reductase used. For example:

  • Saccharomyces cerevisiae produces (R)-HPBE (70.4% e.e.) .
  • Tm1743 reductase from Thermotoga maritima favors (S)-HPBE (76.5% e.e.) . Resolution involves enzyme engineering (e.g., CgKR2 engineering for >99% e.e. (R)-HPBE) or selecting anti-Prelog rule-compliant reductases .

Q. What strategies mitigate mass transfer limitations in whole-cell biocatalysis?

Thermosensitive ionic liquids (TIBS) with polyoxyethylene tails create biphasic systems. At low temperatures, TIBS form a mono-phase for efficient substrate-cell contact; at high temperatures, phase separation simplifies product recovery. This method increases productivity by 30% compared to conventional biphasic systems .

Q. How are high substrate loadings (>150 g/L) achieved in EOPB reductions?

Coupling diketoreductases (e.g., AcCR from Acinetobacter baylyi) with formate dehydrogenase (FDH) for NADPH regeneration enables 164.8 g/L substrate loading, yielding 91.8% conversion and 99.5% e.e. (S)-HPBE in toluene-water biphasic systems .

Q. What methodologies are recommended for kinetic analysis of carbonyl reductases?

Use Lineweaver-Burk plots to determine kinetic parameters. For AcCR, reported values include:

  • Vmax=15.3μmol/min/mgV_{\text{max}} = 15.3 \, \mu\text{mol/min/mg}
  • Km=0.48mMK_m = 0.48 \, \text{mM} (for 4′-chloroacetophenone) .

Q. What are the advantages of enzymatic over chemical catalysis for EOPB reduction?

Enzymatic methods (e.g., recombinant E. coli expressing CgKR2) operate under mild conditions (30°C, pH 6.0), eliminate toxic metal catalysts, and achieve >99% e.e. Chemical hydrogenation requires high-pressure H₂ and chiral modifiers, risking racemization .

Q. How does ionic liquid [BMIM][PF6] enhance yeast-catalyzed EOPB reductions?

[BMIM][PF6] improves substrate solubility and enzyme stability, increasing (R)-HPBE e.e. to 70.4% compared to 50–60% with ethyl ether or benzene. However, excessive IL concentrations (>20% v/v) inhibit cell viability .

Q. What advancements exist in reductase engineering for EOPB applications?

Recombinant E. coli co-expressing CgKR2 and glucose dehydrogenase (GDH) achieves 620 g/L substrate conversion with 99% e.e. (R)-HPBE. This system eliminates external cofactors and scales efficiently for industrial pilot studies .

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